4-Methylisoquinoline

概要

説明

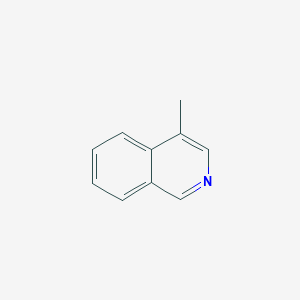

4-Methylisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring. This compound is specifically distinguished by a methyl group attached to the fourth position of the isoquinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: 4-Methylisoquinoline can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst to form isoquinoline, which is then methylated at the fourth position using methyl iodide and a base.

Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride, followed by methylation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

化学反応の分析

Types of Reactions: 4-Methylisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of this compound can yield tetrahydro derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions 5 and 8, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Tetrahydro-4-methylisoquinoline.

Substitution: 5-bromo-4-methylisoquinoline, 8-nitro-4-methylisoquinoline.

科学的研究の応用

Chemistry

- Synthesis of Organic Molecules : 4-Methylisoquinoline is utilized as a building block for synthesizing more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

- Dyes and Pigments : The compound is also employed in the production of dyes and pigments, contributing to advancements in materials science.

Biology

- Enzyme Interaction Studies : In biological research, this compound is used to explore enzyme interactions and metabolic pathways. Its ability to modify enzyme activity makes it a valuable tool for studying biochemical processes.

- Antitumor Activity : Research has indicated that isoquinoline derivatives exhibit antitumor properties. For example, derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation .

Medicine

- Pharmaceutical Development : this compound serves as a precursor in synthesizing pharmaceutical agents targeting neurological and cardiovascular conditions. Notably, analogs of this compound have been developed as selective inhibitors of Rho-kinase (ROCK), a target for treating ocular hypertension and other related disorders. For instance, (S)-hexahydro-4-glycyl-2-methyl-1-(this compound-5-sulfonyl)-1H-1,4-diazepine has shown potent inhibition against Rho-kinase with significant clinical implications .

Case Study 1: Rho-Kinase Inhibition

A study evaluated several analogs of HA-1077 (a known Rho-kinase inhibitor) that incorporated this compound derivatives. The findings demonstrated that these analogs exhibited IC50 values as low as 6 nM against Rho-kinase while maintaining low inhibition against other kinases. This specificity suggests their potential use in clinical applications for managing intraocular pressure in glaucoma patients .

Case Study 2: Antitumor Activity

Research on marine natural products has highlighted the antitumor effects of isoquinoline derivatives, including those derived from this compound. These compounds were shown to induce apoptosis in cancer cells through various mechanisms, making them candidates for further development as anticancer agents .

作用機序

The mechanism of action of 4-Methylisoquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, certain derivatives inhibit the sodium efflux pump in Plasmodium falciparum, leading to antimalarial effects. The compound can also interact with various signaling pathways, influencing cellular processes.

類似化合物との比較

Isoquinoline: The parent compound without the methyl group.

Quinoline: A structural isomer with the nitrogen atom in a different position.

Tetrahydroisoquinoline: A reduced form with additional hydrogen atoms.

Uniqueness: 4-Methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the fourth position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

生物活性

4-Methylisoquinoline is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

- Molecular Formula : C10H9N

- Molecular Weight : 143.19 g/mol

This compound is characterized by a methyl group at the fourth position of the isoquinoline structure, which contributes to its unique properties and biological activities.

Antimalarial Properties

Recent studies have highlighted the antimalarial potential of isoquinoline derivatives, particularly focusing on their ability to inhibit Plasmodium falciparum, the parasite responsible for malaria. A notable compound, 3-methyl-1-(1-ethylpropylamino)isoquinoline-4-carbonitrile (MB14), derived from this class, has shown promising results:

- Inhibition of PfATP4 : MB14 targets the sodium (Na) efflux transporter PfATP4, leading to inhibition of Na-dependent ATPase activity in parasite membranes. This mechanism results in osmotic swelling and lysis of infected erythrocytes due to Na accumulation within the parasites .

- Resistance Mechanisms : Genome sequencing of resistant P. falciparum strains revealed mutations in PfATP4, indicating a direct relationship between MB14's efficacy and the genetic makeup of the parasites .

- Efficacy Metrics : In vitro assays demonstrated that MB14 inhibited the growth of both chloroquine-sensitive and resistant P. falciparum strains with an effective concentration (EC) of approximately 1 µM over 72 hours .

Protein Kinase Inhibition

In addition to its antimalarial properties, this compound compounds have been investigated for their ability to inhibit protein kinases:

- PfPKA Inhibition : Molecular dynamics studies have shown that certain isoquinoline derivatives can effectively inhibit Plasmodium falciparum Protein Kinase A (PfPKA). This inhibition is crucial for understanding malaria pathogenesis and developing targeted therapies .

- Structure-Activity Relationships : Research into the structure-activity relationships (SAR) of these compounds has identified specific structural features that enhance their inhibitory potency against PfPKA .

Case Study: Development of MB14

A series of experiments were conducted to evaluate the biological activity of MB14:

- Resistance Selection : The compound was subjected to cycles of treatment with P. falciparum cultures, which led to the selection of resistant mutants. These mutants exhibited increased EC values over successive treatment cycles, highlighting the adaptive capacity of the parasite .

- Mechanistic Insights : Detailed assays revealed that while MB14 inhibited invasion by the merozoites into erythrocytes (IC < 10 µM), it did not block egress, suggesting a specific action during the infection cycle .

Summary Table of Biological Activities

特性

IUPAC Name |

4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOLIBYZTNPPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152518 | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-39-0 | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary pharmacological activities observed in 4-methylisoquinoline derivatives?

A1: Research indicates that certain this compound derivatives exhibit promising pharmacological activities, including:

- Local anesthetic activity: Dialkylaminoalkyl amides of 1-chloro-3-carboxy-4-methylisoquinoline, 1-methoxy-3-carboxy-4-methylisoquinoline, and 3-carboxy-2,4-dimethyl-1-oxoisoquinoline demonstrate local anesthetic properties comparable to lidocaine. [, ]

- Antispasmodic activity: These same dialkylaminoalkyl derivatives also showcase notable antispasmodic effects. [, ] Additionally, dialkylaminoalkyl esters of 1-chloro-3-carboxy-4-methylisoquinoline exhibit good antispasmodic activity. Interestingly, the corresponding 4-phenyl derivatives demonstrate even greater potency, with the diethylaminoethylester displaying activity comparable to papaverine. [, ]

- Antitumor activity: Several 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone, synthesized from 4-bromo-1-methylisoquinoline, have shown antitumor activity against L1210 leukemia in mice. [] Notably, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone exhibited the most potent effects. []

- Antimicrobial and antifungal activity: Studies have explored the synthesis and biological evaluation of various N2-arylidene-substituted 3-carbazoyl-isoquinolines derived from 2,4-dimethyl-1-oxo-1,2-dihydro-3-carbazoyl-isoquinoline. [] Among these, 1-(1-chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine demonstrated potent antibacterial activity against various Staphylococcus aureus strains, surpassing the efficacy of furazolidone. This compound also displayed moderate antifungal properties. []

Q2: What synthetic strategies are employed to produce this compound derivatives?

A2: Various synthetic approaches have been developed, including:

- Multistep synthesis: This method has been used to synthesize a series of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline derivatives. [] It involves multiple steps, often starting with commercially available materials and utilizing various chemical transformations. [, , , ]

- One-pot synthesis via Pd-catalyzed reactions: A more efficient method utilizes a palladium-catalyzed Heck reaction followed by intramolecular cyclization and isomerization to produce 4-methylisoquinolines in good yields. This approach allows for the synthesis of diverse derivatives with various functional groups. []

Q3: What are the potential applications of the palladium-catalyzed synthesis of 4-methylisoquinolines?

A4: The development of a palladium-catalyzed nucleomethylation of alkynes provides a powerful tool for synthesizing 4-methylisoquinolines and other methylated heteroaromatic compounds. [] This method has several potential applications:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。